Cas no 51025-85-5 (Arbekacin)

Arbekacin structure
Nom du produit:Arbekacin
Arbekacin Propriétés chimiques et physiques
Nom et identifiant
-
- Arbekacin
- Arbekacin [INN]
- Arbekacina
- Arbekacina [Spanish]
- Arbekacine
- Arbekacine [French]
- Arbekacinum
- Arbekacinum [Latin]
- D-Streptamine, O-3-amino-3-deoxy-alpha-D-glucopyranosyl-(1-6)-O-(2,6-diamino-2,3,4,6-tetradeoxy-alpha-D-ery
- Haberacin
- O-3-Amino-3-deoxy-alpha-D-glucopyranosyl-(1-4)-O-(2,6-diamino-2,3,4,6-tetradeoxy-alpha-D-erythro-hexopyranosyl-(1-6))-N'-((2S)-4-amino-2-hydroxybutyryl)-2-deoxy-L-streptamine
- (2S)-4-Amino-N-[(1R,2S,3S,4R,5S)-5-amino-4-[(2R,3R,6S)-3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-[(2R,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxy-cyclohexyl]-2-hydroxy-but
- (2S)-4-Amino-N-[(1R,2S,3S,4R,5S)-5-amino-4-[(2R,3R,6S)-3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-[(2R,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxy-cyclohexyl]-2-hydroxy-butanamide
- (S)-4-amino-N-((1R,2S,3S,4R,5S)-5-amino-2-(((2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-4-(((2R,3R,6S)-3-amino-6-(aminomethyl)tetrahydro-2H-pyran-2-yl)oxy)-3-hydroxycyclohexyl)-2-hydroxybutanamide
- DB06696
- G7V6SLI20L
- CHEMBL426926
- ME-1100
- Arbekacin (INN)
- MKKYBZZTJQGVCD-XTCKQBCOSA-N
- O-3-Amino-3-deoxy-alpha-D-glucopyranosyl-(1->4)-O-(2,6-diamino-2,3,4,6-tetradeoxy-alpha-D-erythro-hexopyranosyl-(1->6))-N'-((2S)-4-amino-2-hydroxybutyryl)-2-deoxy-L-streptamine
- D-Streptamine, O-3-amino-3-deoxy-alpha-D-glucopyranosyl-(1-6)-O-(2,6-diamino-2,3,4,6-tetradeoxy-alpha-D-erythro-hexopyranosyl-(1-4))-N1-(4-amino-2-hydroxy-1-oxobutyl)-2-deoxy-, (S)-
- 51025-85-5
- GTPL7345
- DKB-AHB
- O-3-AMINO-3-DEOXY-.ALPHA.-D-GLUCOPYRANOSYL-(1->4)-O-(2,6-DIAMINO-2,3,4,6-TETRADEOXY-.ALPHA.-D-ERYTHRO-HEXOPYRANOSYL-(1->6))-N'-((2S)-4-AMINO-2-HYDROXYBUTYRYL)-2-DEOXY-L-STREPTAMINE
- NPC-14
- D07462
- D-STREPTAMINE, O-3-AMINO-3-DEOXY-.ALPHA.-D-GLUCOPYRANOSYL-(1->6)-O-(2,6-DIAMINO-2,3,4,6-TETRADEOXY-.ALPHA.-D-ERYTHRO-HEXOPYRANOSYL-(1->4))-N1-((2S)-4-AMINO-2-HYDROXY-1-OXOBUTYL)-2-DEOXY-
- DTXSID8048319
- SCHEMBL18413
- CHEBI:37922
- ARBEKACIN [MI]
- ME1100
- (2S)-4-amino-N-[(1R,2S,3S,4R,5S)-5-amino-4-[(2R,3R,6S)-3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide
- UNII-G7V6SLI20L
- (2S)-4-amino-N-[(1R,2S,3S,4R,5S)-5-amino-2-(3-amino-3-deoxy-alpha-D-glucopyranosyloxy)-4-(2,6-diamino-2,3,4,6-tetradeoxy-alpha-D-erythro-hexopyranosyloxy)-3-hydroxycyclohexyl]-2-hydroxybutanamide
- NCGC00167530-01
- 1665RB; AHB-DKB; Arbecacin;HABA-DKB; HBK
- D-Streptamine, O-3-amino-3-deoxy-alpha-D-glucopyranosyl-(1-6)-O-(2,6-diamino-2,3,4,6-tetradeoxy-alpha-D-erythro-hexopyranosyl-(1-4))-N(sup 1)-(4-amino-2-hydroxy-1-oxobutyl)-2-deoxy-, (S)-
- Q4784668
- (2S)-4-amino-N-[(1R,2S,3S,4R,5S)-5-amino-2-{[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-4-{[(2R,3R,6S)-3-amino-6-(aminomethyl)oxan-2-yl]oxy}-3-hydroxycyclohexyl]-2-hydroxybutanamide
- (2S)-4-amino-N-[(1R,2S,3S,4R,5S)-5-amino-4-[(2R,3R,6S)-3-amino-6-(aminomethyl)tetrahydropyran-2-yl]oxy-2-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-3-hydroxy-cyclohexyl]-2-hydroxy-butanamide
- 51025-85-5 (free base)
- (S)-4-amino-N-((1R,2S,3S,4R,5S)-5-amino-2-((2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yloxy)-4-((2R,3R,6S)-3-amino-6-(aminomethyl)tetrahydro-2H-pyran-2-yloxy)-3-hydroxycyclohexyl)-2-hydroxybutanamide
- Butanamide, 4-amino-N-[(1R,2S,3S,4R,5S)-5-amino-2-[(3-amino-3-deoxy-.alpha.-D-glucopyranosyl)oxy]-4-[(2,6-diamino-2,3,4,6-tetradeoxy-.alpha.-D-erythro-hexopyranosyl)oxy]-3-hydroxycyclohexyl]-2-hydroxy-, (2S)-
- AKOS025149466
- ARBEKACIN [WHO-DD]
- Arbekacin sulfate [JAN]
- (2S)-4-amino-N-{(1R,2S,3S,4R,5S)-5-amino-2-[(3-amino-3-deoxy-alpha-D-glucopyranosyl)oxy]-4-[(2,6-diamino-2,3,4,6-tetradeoxy-alpha-D-erythro-hexopyranosyl)oxy]-3-hydroxycyclohexyl}-2-hydroxybutanamide
- 84G
- Butanamide, 4-amino-N-((1R,2S,3S,4R,5S)-5-amino-2-((3-amino-3-deoxy-alpha-D-glucopyranosyl)oxy)-4-((2,6-diamino-2,3,4,6-tetradeoxy-alpha-D-erythro-hexopyranosyl)oxy)-3-hydroxycyclohexyl)-2-hydroxy-, (2S)-
- (2S)-4-amino-N-((1R,2S,3S,4R,5S)-5-amino-2-(((2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl)oxy)-4-(((2R,3R,6S)-3-amino-6-(aminomethyl)oxan-2-yl)oxy)-3-hydroxycyclohexyl)-2-hydroxybutanamide
- D-STREPTAMINE, O-3-AMINO-3-DEOXY-ALPHA-D-GLUCOPYRANOSYL-(1->6)-O-(2,6-DIAMINO-2,3,4,6-TETRADEOXY-ALPHA-D-ERYTHRO-HEXOPYRANOSYL-(1->4))-N1-((2S)-4-AMINO-2-HYDROXY-1-OXOBUTYL)-2-DEOXY-
- 4-amino-N-(5-amino-2-{[4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-4-{[3-amino-6-(aminomethyl)oxan-2-yl]oxy}-3-hydroxycyclohexyl)-2-hydroxybutanamide
- J01GB12
- Arbekacinum (Latin)
- DTXCID0028294
- (2S)-4-amino-N-((1R,2S,3S,4R,5S)-5-amino-2-(3-amino-3-deoxy-alpha-D-glucopyranosyloxy)-4-(2,6-diamino-2,3,4,6-tetradeoxy-alpha-D-erythro-hexopyranosyloxy)-3-hydroxycyclohexyl)-2-hydroxybutanamide
- 4-amino-2-hydroxybutylyldibekacin
- 4-amino-N-(5-amino-2-((4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl)oxy)-4-((3-amino-6-(aminomethyl)oxan-2-yl)oxy)-3-hydroxycyclohexyl)-2-hydroxybutanamide
- 1-N-((S)-4-amino-2-hydroxybutyryl)dibekacin
- (2S)-4-amino-N-((1R,2S,3S,4R,5S)-5-amino-4-((2R,3R,6S)-3-amino-6-(aminomethyl)oxan-2-yl)oxy-2-((2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl)oxy-3-hydroxycyclohexyl)-2-hydroxybutanamide
-
- MDL: MFCD00864919
- Piscine à noyau: InChI=1S/C22H44N6O10/c23-4-3-12(30)20(34)28-11-5-10(26)18(37-21-9(25)2-1-8(6-24)35-21)17(33)19(11)38-22-16(32)14(27)15(31)13(7-29)36-22/h8-19,21-22,29-33H,1-7,23-27H2,(H,28,34)/t8-,9+,10-,11+,12-,13+,14-,15+,16+,17-,18+,19-,21+,22+/m0/s1
- La clé Inchi: MKKYBZZTJQGVCD-XTCKQBCOSA-N
- Sourire: NC[C@H]1O[C@H](O[C@@H]2[C@@H](N)C[C@@H](NC([C@@H](O)CCN)=O)[C@H](O[C@@H]3[C@H](O)[C@@H](N)[C@H](O)[C@H](O3)CO)[C@H]2O)[C@H](N)CC1
Propriétés calculées
- Qualité précise: 552.31212
- Masse isotopique unique: 552.312
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 11
- Nombre de récepteurs de liaison hydrogène: 16
- Comptage des atomes lourds: 38
- Nombre de liaisons rotatives: 11
- Complexité: 757
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 14
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 297A^2
- Le xlogp3: -6.8
Propriétés expérimentales
- Dense: 1.47
- Point d'ébullition: 904 °C at 760 mmHg
- Point d'éclair: 904 °C at 760 mmHg
- Indice de réfraction: 1.634
- Le PSA: 297.27
- Le LogP: -2.50700
Arbekacin Littérature connexe
-
Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
-
Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
-
3. Book reviews
-
Hui Xu,Hongyuan Shang,Liujun Jin,Chunyan Chen,Cheng Wang,Yukou Du J. Mater. Chem. A, 2019,7, 26905-26910
-
L. Navarrete,C. Solís,J. M. Serra J. Mater. Chem. A, 2015,3, 16440-16444
51025-85-5 (Arbekacin) Produits connexes
- 37517-28-5(Amikacin)
- 13007-32-4(Lacto-N-neotetraose)
- 4461-39-6(2-(3-Aminopropylamino)ethanol)
- 2138284-56-5(N-1-(azetidin-3-yl)-1H-pyrazol-5-yl-2-bromofuran-3-carboxamide)
- 863589-42-8(2-bromo-N-(3-{1,3thiazolo5,4-bpyridin-2-yl}phenyl)benzamide)
- 2137688-48-1(4-Methyl-2-propanoyl-1,3-thiazole-5-sulfonyl fluoride)
- 2060030-47-7(2-7-methoxy-2-(trifluoromethyl)-1H-indol-3-ylethan-1-amine hydrochloride)
- 893788-52-8(N-(2-ethylphenyl)-2-{1'H-spirocycloheptane-1,2'-quinazolinesulfanyl}acetamide)
- 463348-53-0((4R)-1,3-thiazolidine-4-carbonitrile)
- 1516806-30-6(2-fluoro-5-(trifluoromethyl)pyridine-3-carbonitrile)
Fournisseurs recommandés
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Membre gold
Fournisseur de Chine
Réactif

Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Membre gold
Fournisseur de Chine
Réactif

Tiancheng Chemical (Jiangsu) Co., Ltd
Membre gold
Fournisseur de Chine
Lot
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Membre gold
Fournisseur de Chine
Lot

Hubei Henglvyuan Technology Co., Ltd
Membre gold
Fournisseur de Chine
Lot